5-chloro-2-methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
This compound is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl core linked to a substituted pyrazole-thiophene moiety via an ethyl chain. Its structure integrates aromatic, heterocyclic, and alkyl components, which are common in pharmaceuticals targeting receptors or enzymes. The chlorine atom at position 5 of the benzene ring enhances lipophilicity and metabolic stability, while the methoxy group at position 2 contributes to hydrogen-bonding interactions. The pyrazole-thiophene subunit may modulate electronic properties and binding affinity to biological targets, such as kinases or neurotransmitter receptors .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-10-15(17-4-3-9-25-17)21-22(12)8-7-20-18(23)14-11-13(19)5-6-16(14)24-2/h3-6,9-11H,7-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROLEMINOKZNMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound with significant potential in various biological applications, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN3O2S, with a molecular weight of 375.87 g/mol. The compound features a chloro group, a methoxy group, and a pyrazole moiety, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Compounds in this class have been shown to exhibit significant inhibitory effects on various cancer cell lines.
Key Findings:
- IC50 Values: The compound has demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin. For instance, related compounds showed IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines like MCF-7 and A549 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-chloro-2-methoxy-N-(...) | MCF-7 | 4.53 |
| Related Benzamide | A549 | 3.0 |
| Doxorubicin | MCF-7 | ~10 |
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation: The compound has been shown to significantly inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways: Research indicates that it may inhibit key signaling pathways involved in tumor growth and metastasis, such as VEGFR and CDK9 pathways .
Study on Antiproliferative Effects
In a study evaluating various benzamide derivatives for their antiproliferative effects, the compound was assessed alongside other novel analogs. The results indicated that it effectively inhibited the growth of multiple cancer cell lines, with particular potency against MCF-7 cells.
Study Design:
- Objective: To evaluate the antiproliferative activity of benzamide derivatives.
- Methodology: Cell viability assays were performed using MTT assays across different concentrations.
Results:
The compound exhibited significant growth inhibition at concentrations as low as 4 µM, supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous molecules from the provided evidence:
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (Cl, NO2): Enhance stability and binding to electron-rich targets (e.g., enzymes) but may reduce solubility . Methoxy vs. Trifluoromethoxy: Methoxy provides moderate H-bonding, while trifluoromethoxy (as in EP 3 532 474 B1 derivatives) increases lipophilicity and bioavailability . Thiophene vs.
Linker Variations :
- Ethyl linkers (target compound) improve conformational flexibility, aiding target accommodation. Rigid linkers (e.g., thiazole in ) may enhance selectivity but reduce adaptability .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
